molecular formula C19H17N3O4S B1672777 Methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one CAS No. 856436-16-3

Methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one

Cat. No.: B1672777
CAS No.: 856436-16-3
M. Wt: 383.4 g/mol
InChI Key: ZUDPNBZMAJGYTE-HYMQDMCPSA-N
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Description

Methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one is a complex organic compound that features a combination of methanesulfonic acid and a heterocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the pyridine and pyrrole moieties. Methanesulfonic acid is then introduced to form the final compound. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions can replace specific atoms or groups within the compound with alternative groups, leading to new compounds with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the indole, pyridine, or pyrrole rings.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which Methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one exerts its effects depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to interact with these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one: can be compared with other indole-based compounds, pyridine derivatives, and pyrrole-containing molecules.

    Indole-3-carbinol: Another indole derivative with potential anticancer properties.

    Pyridine-3-carboxylic acid: A pyridine derivative with various applications in organic synthesis.

    Pyrrole-2-carboxaldehyde: A pyrrole-containing compound used in the synthesis of more complex molecules.

Properties

IUPAC Name

methanesulfonic acid;5-pyridin-3-yl-3-(1H-pyrrol-2-ylmethylidene)-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O.CH4O3S/c22-18-16(10-14-4-2-8-20-14)15-9-12(5-6-17(15)21-18)13-3-1-7-19-11-13;1-5(2,3)4/h1-11,20H,(H,21,22);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDPNBZMAJGYTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1=CC(=CN=C1)C2=CC3=C(C=C2)NC(=O)C3=CC4=CC=CN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80648020
Record name Methanesulfonic acid--5-(pyridin-3-yl)-3-[(1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856436-16-3
Record name Methanesulfonic acid--5-(pyridin-3-yl)-3-[(1H-pyrrol-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80648020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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